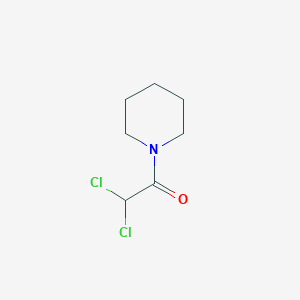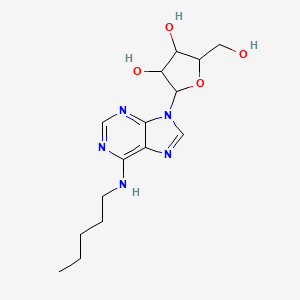
1-(2-Tert-butyl-5-nitrophenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Tert-butyl-5-nitrophenyl)pyrrolidine is a compound that features a pyrrolidine ring attached to a 2-tert-butyl-5-nitrophenyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. The presence of the tert-butyl and nitro groups on the phenyl ring can significantly influence the compound’s chemical properties and reactivity.
Vorbereitungsmethoden
One common method is the cyclization of appropriate precursors under specific conditions For instance, the pyrrolidine ring can be formed through the reaction of a suitable amine with a carbonyl compound, followed by cyclization
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
1-(2-Tert-butyl-5-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Tert-butyl-5-nitrophenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a valuable tool in the study of various biological processes.
Medicine: It can be used in the development of new drugs due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 1-(2-tert-butyl-5-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The presence of the pyrrolidine ring and the nitro group can influence the compound’s binding affinity to various biological targets, such as enzymes or receptors. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-(2-Tert-butyl-5-nitrophenyl)pyrrolidine can be compared with other similar compounds, such as pyrrolidinone derivatives and other pyrrolidine-based compounds. These compounds share the pyrrolidine ring structure but differ in the substituents attached to the ring. The presence of the tert-butyl and nitro groups in this compound makes it unique in terms of its chemical reactivity and biological activities .
Similar compounds include:
- Pyrrolidinone derivatives
- Pyrrolidine-2,5-diones
- Prolinol derivatives
These compounds have been studied for their various biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C14H20N2O2 |
|---|---|
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
1-(2-tert-butyl-5-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)12-7-6-11(16(17)18)10-13(12)15-8-4-5-9-15/h6-7,10H,4-5,8-9H2,1-3H3 |
InChI-Schlüssel |
RGADEHAITCXMCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B13996126.png)
![2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile](/img/structure/B13996131.png)



![4,4'-(Propane-2,2-diyl)bis{2-[(morpholin-4-yl)methyl]phenol}](/img/structure/B13996157.png)
![N-[(Benzyloxy)carbonyl]threonylglycinamide](/img/structure/B13996158.png)




